molecular formula C16H16ClN3O3 B11168000 4-(acetylamino)-5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11168000
M. Wt: 333.77 g/mol
InChI Key: RCVCVTXULDNQFQ-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H14ClN3O3 It is known for its unique chemical structure, which includes a chloro-substituted benzamide core with acetamido and methoxy functional groups, as well as a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 5-chloro-2-methoxy-4-aminobenzoic acid.

    Acetylation: The amino group is then acetylated using acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid.

    Coupling Reaction: The acetamido compound is coupled with 6-methyl-2-aminopyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, 5-chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the acetamido and methoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or aldehydes.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-acetamido-2-methoxybenzoic acid: Similar structure but lacks the pyridinyl moiety.

    5-Chloro-2-methoxy-N-(2-pyridinyl)benzamide: Similar structure but with a different substitution pattern on the pyridine ring.

    4-Acetamido-5-chloro-2-methoxybenzoic acid methyl ester: Similar structure but with a methyl ester group instead of the pyridinyl moiety.

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both the acetamido and methoxy groups on the benzamide core, as well as the 6-methylpyridin-2-yl moiety. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C16H16ClN3O3/c1-9-5-4-6-15(18-9)20-16(22)11-7-12(17)13(19-10(2)21)8-14(11)23-3/h4-8H,1-3H3,(H,19,21)(H,18,20,22)

InChI Key

RCVCVTXULDNQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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